2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide is a complex organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as intermediates in the synthesis of various pharmaceuticals .
Preparation Methods
The synthesis of 2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide. This intermediate is then subjected to a nucleophilic substitution reaction with 3-(2-phenylethoxy)benzoyl chloride in the presence of a base such as triethylamine . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including anti-inflammatory and antibacterial activities .
Comparison with Similar Compounds
2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide can be compared with other benzamide derivatives, such as:
2-Acetamido-4-fluoroanisole: This compound has a similar structure but with a fluorine atom instead of chlorine, leading to different chemical and biological properties.
2-Acetamido-1-thiochromone: This compound contains a thiochromone ring, which imparts unique chemical reactivity and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
648922-47-8 |
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Molecular Formula |
C23H21ClN2O3 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-16(27)25-22-14-18(24)10-11-21(22)23(28)26-19-8-5-9-20(15-19)29-13-12-17-6-3-2-4-7-17/h2-11,14-15H,12-13H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
ISVRGMYQOMRNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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